

Comprehensive Application Notes and Protocols: UV Spectrophotometric Analysis of Imipramine Hydrochloride

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Compound Focus: Imipramine Hydrochloride

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Introduction

Imipramine hydrochloride (IMP), a tricyclic antidepressant drug, requires precise analytical methods for quality control in pharmaceutical formulations and clinical monitoring. UV spectrophotometry remains one of the most widely used techniques for its determination due to its simplicity, cost-effectiveness, and adequate sensitivity for many applications. These application notes provide a comprehensive collection of validated UV spectrophotometric methods for the quantitative analysis of **imipramine hydrochloride**, ranging from simple direct detection to advanced derivative and charge-transfer complexation techniques. Each method has been optimized for specific analytical scenarios, including single-drug formulations, combination products, and specialized research applications. The protocols include complete validation data according to **International Conference on Harmonisation (ICH) guidelines**, ensuring reliability and reproducibility for pharmaceutical analysis in research and quality control settings.

Overview of UV Spectrophotometric Methods for Imipramine HCl

The following table summarizes the key UV spectrophotometric methods available for the analysis of **imipramine hydrochloride**, providing researchers with a quick reference for selecting the most appropriate methodology based on their specific analytical requirements.

Table 1: Comparison of UV Spectrophotometric Methods for **Imipramine Hydrochloride** Analysis

Method Type	λ_{max} (nm)	Linear Range	Key Reagents	Applications	Key Advantages
Direct UV	251	1-25 $\mu\text{g/mL}$	Methanol	Single-component formulations	Simple, rapid, minimal reagents [1] [2]
Charge-Transfer Complex	526	1.96-19.63 mg%	Chloranilic acid	Quality control	Enhanced sensitivity, thermodynamic data [3]
Simultaneous Equation	251 & 264.5	1-25 $\mu\text{g/mL}$ (IMP) & 1-10 $\mu\text{g/mL}$ (CLR)	Methanol	IMP+Chlordiazepoxide combinations	Multi-component analysis without separation [1] [2]
Q-Absorbance Ratio	220 (isoabsorptive) & 264.5	1-25 $\mu\text{g/mL}$ (IMP) & 1-10 $\mu\text{g/mL}$ (CLR)	Methanol	IMP+Chlordiazepoxide combinations	Uses isoabsorptive point for quantification [1] [2]
First Derivative	219 (IMP) & 231.5 (CLR)	1-20 $\mu\text{g/mL}$ (IMP) & 2-24 $\mu\text{g/mL}$ (CLR)	Methanol	IMP+Chlordiazepoxide combinations	Eliminates spectral interference [1] [2]

Method Type	λ_{max} (nm)	Linear Range	Key Reagents	Applications	Key Advantages
Oxidation-Based	620	1-14 $\mu\text{g/mL}$	Potassium dichromate & H_2SO_4	Tablet formulations	High molar absorptivity, green colored product [4]

Detailed Experimental Protocols

Direct UV Spectrophotometric Method

Principle: This method utilizes the inherent UV absorption of **imipramine hydrochloride** in methanol at 251 nm, following the **Beer-Lambert Law** for quantification. It is the simplest approach for single-component analysis of **imipramine hydrochloride** in pharmaceutical formulations.

Materials and Equipment:

- Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells
- Analytical balance (0.1 mg sensitivity)
- Ultrasonic bath
- **Imipramine hydrochloride** reference standard ($\geq 98\%$ purity)
- Methanol (HPLC grade)
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Micropipettes

Reagent Preparation:

- **Methanol solvent:** Use HPLC-grade methanol without further purification
- **Stock standard solution (100 $\mu\text{g/mL}$):** Accurately weigh 10 mg of **imipramine hydrochloride** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol.
- **Working standard solutions:** Prepare serial dilutions from stock solution to obtain concentrations of 1, 5, 10, 15, 20, and 25 $\mu\text{g/mL}$ in methanol.

Sample Preparation:

- For tablet formulations: Weigh and finely powder 20 tablets. Transfer an accurately weighed amount of powder equivalent to 10 mg of **imipramine hydrochloride** to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 15-20 minutes with occasional shaking.
- Dilute to volume with methanol and mix well.
- Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.
- Further dilute with methanol to obtain a final concentration within the working range (1-25 $\mu\text{g/mL}$).

Procedure:

- Switch on the UV spectrophotometer and allow it to warm up for 30 minutes.
- Set the wavelength to 251 nm.
- Use methanol as the blank in the reference cell.
- Measure the absorbance of each working standard solution and plot the calibration curve.
- Measure the absorbance of the prepared sample solution.
- Calculate the **imipramine hydrochloride** concentration using the regression equation from the calibration curve.

Calculation:

Where: C = Concentration from calibration curve ($\mu\text{g/mL}$) D = Dilution factor V = Volume of initial extract (mL) AW = Average weight of tablet (mg) W = Weight of sample powder taken (mg)

Charge-Transfer Complexation Method

Principle: This method is based on the formation of a **charge-transfer complex** between **imipramine hydrochloride** (n-donor) and chloranilic acid (π -acceptor), resulting in a colored complex with maximum absorption at 526 nm. This approach offers enhanced sensitivity compared to direct UV measurement.

Materials and Equipment:

- UV-Vis spectrophotometer with temperature control
- Analytical balance
- Water bath with temperature control
- Chloranilic acid (reagent grade)
- Methanol (analytical grade)
- **Imipramine hydrochloride** reference standard

Reagent Preparation:

- **Chloranilic acid solution (0.03% w/v):** Dissolve 30 mg of chloranilic acid in 100 mL of methanol.
- **Imipramine hydrochloride stock solution:** Prepare a 100 µg/mL solution in methanol as described in section 3.1.

Procedure:

- Pipette 0.5-2.0 mL of **imipramine hydrochloride** working standard solution (equivalent to 50-200 µg) into a series of 10 mL volumetric flasks.
- Add 2.0 mL of chloranilic acid solution (0.03% w/v) to each flask.
- Dilute to volume with methanol and mix thoroughly.
- Allow the reaction to proceed for 10 minutes at room temperature.
- Measure the absorbance of each solution at 526 nm against a reagent blank.
- Plot the calibration curve of absorbance versus concentration.

Optimization Parameters:

- **Stoichiometry:** The complex forms in a 1:1 ratio between imipramine and chloranilic acid
- **Temperature effect:** The complex shows higher stability at lower temperatures
- **Reaction time:** Color development is complete within 10 minutes and remains stable for up to 60 minutes

Simultaneous Estimation in Combined Dosage Forms

Principle: This approach enables the quantification of **imipramine hydrochloride** in combination with chlordiazepoxide without prior separation, utilizing **simultaneous equation and absorbance ratio methods** based on the respective absorbance maxima of each drug.

Materials and Equipment:

- UV-Vis spectrophotometer with derivative capability
- Analytical balance
- Ultrasonic bath
- **Imipramine hydrochloride** and chlordiazepoxide reference standards
- Methanol (HPLC grade)

Procedure for Simultaneous Equation Method:

- Prepare standard solutions of both **imipramine hydrochloride** (1-25 µg/mL) and chlordiazepoxide (1-10 µg/mL) in methanol.

- Scan the solutions in the UV range 200-400 nm to determine λ_{\max} values (251 nm for IMP, 264.5 nm for CLR).
- Measure the absorbance of standard solutions at both wavelengths and determine absorptivity coefficients.
- For sample analysis, measure the absorbance of the mixed solution at both wavelengths.
- Calculate the concentrations using the following simultaneous equations:

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Where: A_1 = Absorbance at 251 nm A_2 = Absorbance at 264.5 nm C_x = Concentration of **imipramine hydrochloride** C_y = Concentration of chlordiazepoxide

Procedure for Q-Absorbance Ratio Method:

- Identify the isoabsorptive point at 220 nm from the overlay spectra of both drugs.
- Measure the absorbance of standard and sample solutions at 220 nm (isoabsorptive point) and 264.5 nm (λ_{\max} of CLR).
- Calculate the concentration of **imipramine hydrochloride** using the formula:

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Where: $Q_M = A_2/A_1$ (sample mixture) $Q_X = a_{x2}/a_{x1}$ (IMP) $Q_Y = a_{y2}/a_{y1}$ (CLR) A_1 = Absorbance at 220 nm a_{x1} , a_{y1} = Absorptivity of IMP and CLR at 220 nm a_{x2} , a_{y2} = Absorptivity of IMP and CLR at 264.5 nm

Procedure for First-Derivative Spectrophotometry:

- Prepare standard solutions of **imipramine hydrochloride** (1-20 $\mu\text{g}/\text{mL}$) and chlordiazepoxide (2-24 $\mu\text{g}/\text{mL}$) in methanol.
- Record the first-derivative spectra with $\Delta\lambda = 2$ nm.
- Measure the absolute derivative absorbance at 219 nm (zero-crossing for CLR) for IMP and at 231.5 nm (zero-crossing for IMP) for CLR.
- Plot calibration curves at these wavelengths for quantification.

Oxidation-Based Spectrophotometric Method

Principle: This method utilizes the oxidation of **imipramine hydrochloride** with potassium dichromate in acidic medium to form a **green colored dimeric product** with maximum absorption at 620 nm, allowing highly sensitive quantification.

Materials and Equipment:

- UV-Vis spectrophotometer
- Analytical balance
- Water bath
- Potassium dichromate (analytical grade)
- Sulfuric acid (analytical grade)
- **Imipramine hydrochloride** reference standard

Reagent Preparation:

- **Potassium dichromate (0.01% w/v):** Dissolve 10 mg of potassium dichromate in 100 mL of distilled water.
- **Sulfuric acid (10 M):** Carefully add 55.5 mL of concentrated H₂SO₄ to approximately 100 mL of distilled water, then dilute to 250 mL with distilled water.
- **Imipramine hydrochloride stock solution (100 µg/mL):** Prepare as described in section 3.1.

Optimized Conditions:

- **Imipramine HCl concentration:** 14 µg/mL
- **Potassium dichromate volume:** 0.6 mL of 0.01% solution
- **Sulfuric acid volume:** 5.0 mL of 10 M solution
- **Reaction time:** 10 minutes at room temperature
- **λ_{max}:** 620 nm

Procedure:

- Pipette appropriate volumes of **imipramine hydrochloride** working standard solution (1-14 µg/mL) into a series of 10 mL volumetric flasks.
- Add 0.6 mL of potassium dichromate solution (0.01%) to each flask.
- Add 5.0 mL of sulfuric acid (10 M) to each flask and mix well.
- Allow the reaction to proceed for 10 minutes at room temperature.
- Dilute to volume with distilled water and mix thoroughly.
- Measure the absorbance at 620 nm against a reagent blank.
- Plot the calibration curve and calculate the regression equation.

Reaction Characteristics:

- **Stoichiometry:** 2:1 ratio between imipramine HCl and potassium dichromate
- **Formation constant (Kf):** 1.858×10^{14}
- **Apparent Gibb's free energy (ΔG°):** $-81.182 \text{ kJ mol}^{-1}$
- **Molar absorptivity:** $2.25 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$

Method Validation and Data Analysis

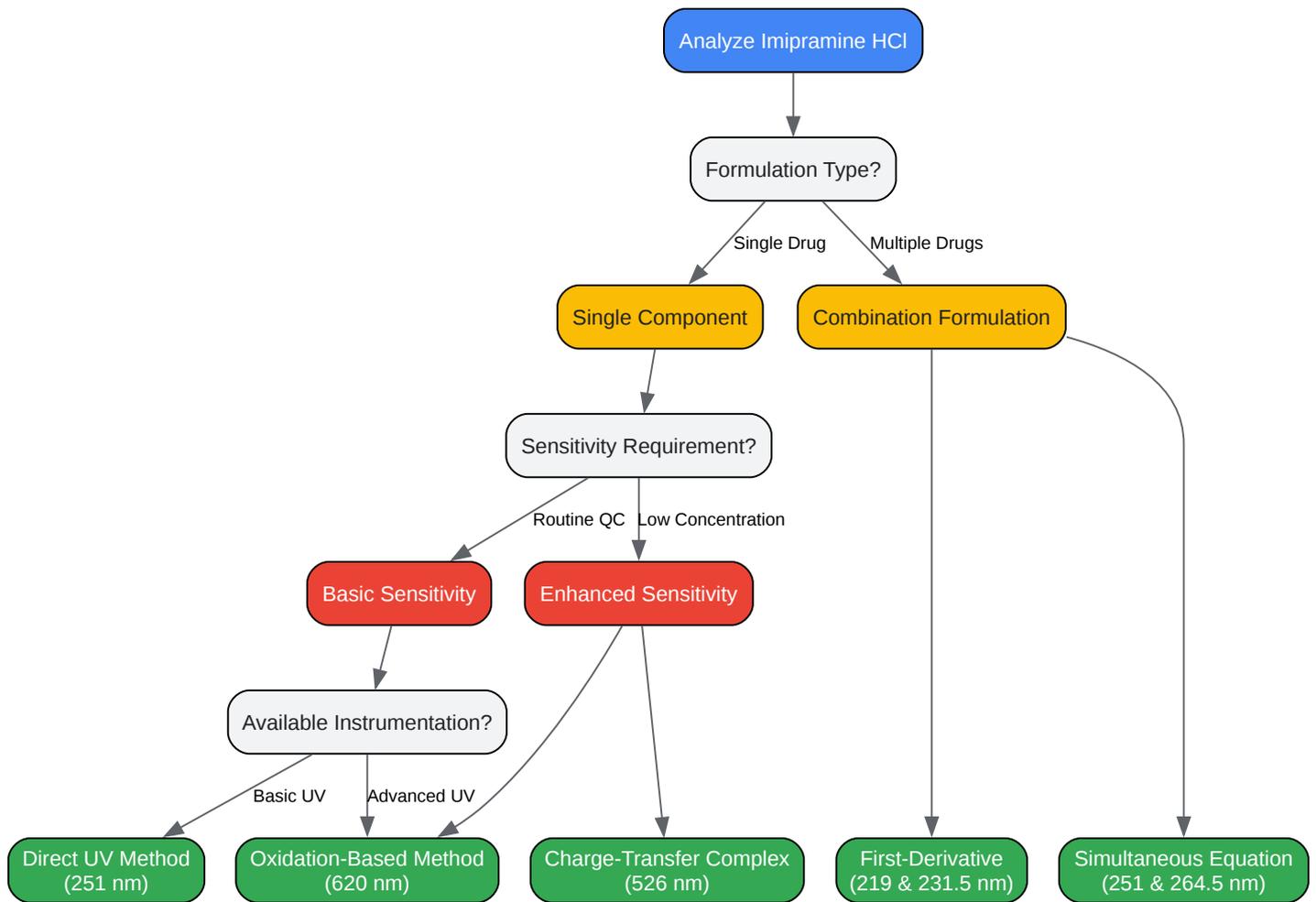
All described methods have been validated according to ICH guidelines, with key validation parameters summarized in the following table:

Table 2: Validation Parameters for UV Spectrophotometric Methods of Imipramine HCl

Validation Parameter	Direct UV Method	Charge-Transfer Method	Simultaneous Equation Method	First-Derivative Method	Oxidation-Based Method
Linearity Range	1-25 $\mu\text{g/mL}$	1.96-19.63 mg%	1-25 $\mu\text{g/mL}$ (IMP)	1-20 $\mu\text{g/mL}$ (IMP)	1-14 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	>0.999	>0.999	>0.999	0.9984 (IMP)	>0.999
Precision (% RSD)	<2%	<2%	<2%	<2%	<2%
Accuracy (% Recovery)	98-102%	98-102%	98-102%	99.46 \pm 0.78% (IMP)	99.94-100.08%
LOD	-	-	-	-	-
LOQ	-	-	-	-	-
Robustness	Complies	Complies	Complies	Complies	Complies

Analytical Decision Workflow

The following workflow diagram illustrates the method selection process based on analytical requirements:



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Troubleshooting and Technical Notes

- **Baseline Noise Issues:** Ensure proper warming up of the instrument (minimum 30 minutes). Use high-purity solvents and clean quartz cells. Check for air bubbles in the sample path.
- **Poor Reproducibility:** Verify consistent sample preparation techniques, especially for reaction-based methods. Maintain precise timing for color development reactions.
- **Deviation from Beer-Lambert Law:** Check for concentration ranges within validated linearity. Verify sample dilution factors and ensure proper mixing.
- **Interference in Combination Products:** For formulations with multiple active ingredients, derivative methods typically provide better specificity than simultaneous equation methods.
- **Sample Preparation Challenges:** Ensure complete extraction of drug from tablet matrices by sufficient sonication time (15-20 minutes) and proper filtration.
- **Reaction-Based Methods:** Always prepare fresh reagent solutions for oxidation and charge-transfer complexation methods. Strictly control reaction times and temperatures.

Conclusion

These application notes provide comprehensive protocols for the UV spectrophotometric analysis of **imipramine hydrochloride** using multiple methodological approaches. The **direct UV method** offers simplicity and speed for routine quality control, while **charge-transfer complexation** and **oxidation-based methods** provide enhanced sensitivity for low-concentration applications. For combination products, **simultaneous equation and derivative techniques** enable accurate quantification without chromatographic separation. All methods have been rigorously validated according to ICH guidelines, demonstrating acceptable accuracy, precision, linearity, and robustness for pharmaceutical analysis. The provided workflow facilitates appropriate method selection based on specific analytical requirements, instrument capability, and sample characteristics.

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